Sec-butyl bromoacetate Sec-butyl bromoacetate
Brand Name: Vulcanchem
CAS No.: 5205-36-7
VCID: VC21093063
InChI: InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
SMILES: CCC(C)OC(=O)CBr
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Sec-butyl bromoacetate

CAS No.: 5205-36-7

Cat. No.: VC21093063

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Sec-butyl bromoacetate - 5205-36-7

Specification

CAS No. 5205-36-7
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name butan-2-yl 2-bromoacetate
Standard InChI InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
Standard InChI Key AYUZHUMAYBBDJY-UHFFFAOYSA-N
SMILES CCC(C)OC(=O)CBr
Canonical SMILES CCC(C)OC(=O)CBr

Introduction

Chemical Identity and Structure

Sec-butyl bromoacetate (CAS: 5205-36-7) is an organic compound with the molecular formula C6H11BrO2. It is classified as a bromoacetate ester formed from the reaction between bromoacetic acid and sec-butanol. The compound features both a bromine atom and an ester functional group, which contribute to its high reactivity and versatility in chemical transformations .

Structural Characteristics

The molecular structure of sec-butyl bromoacetate consists of a bromoacetate group attached to a secondary butyl moiety. This specific arrangement gives the compound its characteristic reactivity profile, particularly in nucleophilic substitution reactions where the bromine atom serves as an excellent leaving group.

PropertyValueSource
IUPAC Namebutan-2-yl 2-bromoacetate
Molecular FormulaC6H11BrO2
Molecular Weight195.054 g/mol
InChIInChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
InChI KeyAYUZHUMAYBBDJY-UHFFFAOYSA-N
SMILESCCC(C)OC(=O)CBr

Physical and Chemical Properties

Sec-butyl bromoacetate exhibits distinct physical and chemical properties that influence its handling, storage, and applications in chemical synthesis.

Physical Properties

The compound exists as a colorless to light yellow liquid at room temperature with specific physical characteristics that distinguish it from related compounds.

PropertyValueReference
Physical StateColorless to light yellow liquid
Density~1.32 g/cm³ at 25°C
Boiling Point~192°C at 760 mmHg
Flash Point~78°C
Refractive Index~1.45
SolubilityMiscible with common organic solvents; immiscible with water

Thermodynamic Properties

The thermodynamic properties of sec-butyl bromoacetate provide insight into its stability and behavior under various conditions.

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)-222.40kJ/mol
Standard Enthalpy of Formation (ΔfH°gas)-390.92kJ/mol
Enthalpy of Fusion (ΔfusH°)15.85kJ/mol
Enthalpy of Vaporization (ΔvapH°)44.15kJ/mol
Critical Temperature (Tc)677.47K
Critical Pressure (Pc)3581.35kPa

Synthesis Methods

Several approaches exist for the synthesis of sec-butyl bromoacetate, with esterification being the most common industrial method.

Esterification of Bromoacetic Acid

The primary method for synthesizing sec-butyl bromoacetate involves the direct esterification of bromoacetic acid with sec-butanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and proceeds under reflux conditions to ensure complete conversion .

The reaction can be represented as:

BrCH₂COOH + CH₃CH₂CH(CH₃)OH → BrCH₂COOCH(CH₃)CH₂CH₃ + H₂O

In industrial settings, this reaction is often conducted as a continuous process followed by distillation to isolate the pure product.

Chemical Reactivity

The chemical reactivity of sec-butyl bromoacetate is primarily determined by its functional groups: the reactive α-bromo group and the ester moiety.

Nucleophilic Substitution Reactions

Sec-butyl bromoacetate readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which serves as an excellent leaving group. These reactions typically follow an SN2 mechanism and occur with various nucleophiles including amines, thiols, and alkoxides .

Common nucleophilic substitution reactions include:

  • With amines: Formation of amino acid derivatives

  • With thiols: Production of thioester derivatives

  • With alkoxides: Generation of ether linkages

These reactions are typically conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Ester Hydrolysis

The ester functional group in sec-butyl bromoacetate can undergo hydrolysis under both acidic and basic conditions:

  • Acidic hydrolysis: Uses strong acids like hydrochloric acid and typically requires reflux conditions

  • Basic hydrolysis: Employs strong bases such as sodium hydroxide

Both processes yield bromoacetic acid and sec-butanol as the primary products .

Transesterification

Sec-butyl bromoacetate can participate in transesterification reactions with other alcohols in the presence of catalysts such as sodium methoxide or potassium tert-butoxide. This reaction allows for the conversion of sec-butyl bromoacetate to other bromoacetate esters while releasing sec-butanol .

Analytical Characterization

Various analytical techniques are employed for the identification and characterization of sec-butyl bromoacetate.

Gas Chromatography

Gas chromatography is particularly effective for analyzing sec-butyl bromoacetate, with established retention indices for both polar and non-polar columns:

Column TypeActive PhaseRetention Index (I)ReferenceConditions
CapillarySE-30 (non-polar)1006Korhonen, 19846 K/min; Column length: 25 m; Column diameter: 0.3 mm; T start: 50°C
CapillaryOV-351 (polar)1454Korhonen, 19846 K/min; Column length: 25 m; Column diameter: 0.32 mm; T start: 50°C

These retention indices serve as valuable reference points for qualitative identification .

Mass Spectrometry

Mass spectrometry provides structural confirmation and identification of sec-butyl bromoacetate through characteristic fragmentation patterns. The compound's electron ionization mass spectrum is documented in the NIST WebBook, showcasing its specific fragmentation behavior .

Applications in Chemical Synthesis

Sec-butyl bromoacetate serves as a versatile building block in organic synthesis due to its unique reactivity profile.

Pharmaceutical Intermediates

In pharmaceutical development, sec-butyl bromoacetate functions as an intermediate in the synthesis of various biologically active compounds. Research indicates its potential utility in developing histone deacetylase (HDAC) inhibitors with antiplasmodial activity, demonstrating IC50 values as low as 0.054 μM against Plasmodium falciparum while maintaining low toxicity against human cell lines .

Organic Synthesis Applications

The compound's reactivity makes it valuable in diverse organic synthesis applications:

  • Alkylation Reactions: The reactive α-bromo group allows for selective alkylation of various nucleophiles

  • Peptide Synthesis: Used in the preparation of modified amino acids and peptide building blocks

  • Heterocyclic Synthesis: Serves as an alkylating agent in the preparation of heterocyclic compounds

Biological Activity

Research on sec-butyl bromoacetate and related bromoacetate compounds has revealed several biological activities that may have therapeutic potential.

Antimicrobial Properties

Bromoacetate esters, including compounds structurally similar to sec-butyl bromoacetate, have demonstrated antimicrobial activity against various bacterial strains. This activity stems from their ability to alkylate essential cellular components, disrupting critical biological processes and leading to microbial cell death.

Comparison with Similar Compounds

Sec-butyl bromoacetate shares structural similarities with other bromoacetate esters, but possesses unique characteristics due to its specific structural arrangement.

CompoundMolecular FormulaKey DifferencesReferences
Tert-butyl bromoacetateC6H11BrO2More sterically hindered; different reactivity in nucleophilic substitutions
Butyl bromoacetateC6H11BrO2Linear structure; different steric properties
Ethyl bromoacetateC4H7BrO2Smaller ester group; potentially higher reactivity
Methyl bromoacetateC3H5BrO2Smallest ester group; typically most reactive in SN2 reactions

The sec-butyl group in sec-butyl bromoacetate introduces a chiral center (when pure enantiomers are considered), which can be advantageous in asymmetric synthesis applications where stereochemistry is important.

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